molecular formula C24H25ClFNO B4965761 4-(4-fluorophenyl)-3-methyl-2,6-diphenyl-4-piperidinol hydrochloride

4-(4-fluorophenyl)-3-methyl-2,6-diphenyl-4-piperidinol hydrochloride

Cat. No. B4965761
M. Wt: 397.9 g/mol
InChI Key: RKNJKAIJEIWTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-3-methyl-2,6-diphenyl-4-piperidinol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly referred to as FPPP and is a synthetic compound that belongs to the class of piperidines. FPPP has been found to have a range of biochemical and physiological effects, making it a valuable tool for scientific research.

Mechanism of Action

The exact mechanism of action of FPPP is not fully understood, but it is thought to act as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine, a neurotransmitter that is involved in reward and motivation pathways in the brain. This leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and mood.
Biochemical and Physiological Effects:
FPPP has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria and increased motivation. FPPP has also been found to increase heart rate and blood pressure, as well as cause pupil dilation. It has been shown to have stimulant effects, similar to those of amphetamines.

Advantages and Limitations for Lab Experiments

FPPP has several advantages as a tool for scientific research. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available for use in experiments. It has a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, there are also limitations to the use of FPPP in experiments. It has stimulant effects, which can make it difficult to interpret results. It is also a controlled substance, which means that it is subject to strict regulations regarding its use and handling.

Future Directions

There are several future directions for research involving FPPP. One area of interest is the potential use of FPPP in the treatment of addiction and withdrawal. It has been shown to have effects on dopamine levels in the brain, which are involved in reward and motivation pathways. This makes it a potential target for the development of new treatments for addiction. Another area of interest is the potential use of FPPP in the study of various neurological disorders, including Parkinson's disease and schizophrenia. It has been shown to have effects on dopamine levels in the brain, which are involved in the pathophysiology of these disorders. Overall, FPPP is a valuable tool for scientific research and has the potential to contribute to advances in a range of fields.

Synthesis Methods

The synthesis of FPPP involves several steps, including the reaction of 4-fluoroacetophenone with piperidine to form 4-(4-fluorophenyl)-3-methyl-2-piperidinone. This intermediate is then reacted with benzophenone in the presence of a catalyst to form 4-(4-fluorophenyl)-3-methyl-2,6-diphenyl-4-piperidinol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of FPPP.

Scientific Research Applications

FPPP has been used extensively in scientific research due to its potential applications in a range of fields. It has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. FPPP has been used in studies exploring the effects of drugs on the central nervous system, including addiction and withdrawal. It has also been used in studies investigating the mechanisms of action of various drugs.

properties

IUPAC Name

4-(4-fluorophenyl)-3-methyl-2,6-diphenylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO.ClH/c1-17-23(19-10-6-3-7-11-19)26-22(18-8-4-2-5-9-18)16-24(17,27)20-12-14-21(25)15-13-20;/h2-15,17,22-23,26-27H,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNJKAIJEIWTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(CC1(C2=CC=C(C=C2)F)O)C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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